![molecular formula C10H9N3O2S2 B12561239 5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B12561239.png)
5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
The synthesis of 5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives efficiently. Another method involves the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce nitro groups to amines.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the thiophene ring.
Condensation: Reactions with aldehydes or ketones can form Schiff bases or other condensation products.
Applications De Recherche Scientifique
5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In cancer research, it targets the epidermal growth factor receptor (EGFR), inhibiting its kinase activity and thereby preventing the proliferation of cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thieno[2,3-d]pyrimidines: These compounds have shown potential as anticancer agents targeting EGFR mutations.
The uniqueness of this compound lies in its dual functionality as both an antimicrobial and anticancer agent, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C10H9N3O2S2 |
|---|---|
Poids moléculaire |
267.3 g/mol |
Nom IUPAC |
ethyl 3,4-diamino-2-cyanothieno[2,3-b]thiophene-5-carboxylate |
InChI |
InChI=1S/C10H9N3O2S2/c1-2-15-9(14)8-7(13)5-6(12)4(3-11)16-10(5)17-8/h2,12-13H2,1H3 |
Clé InChI |
IMTRPRVGIABPNK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(S1)SC(=C2N)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


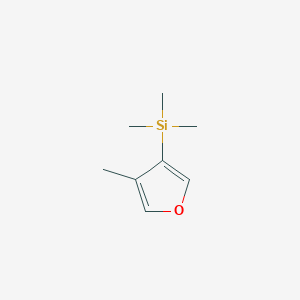
![[3-(4-Aminophenoxy)phenyl]methanol](/img/structure/B12561164.png)
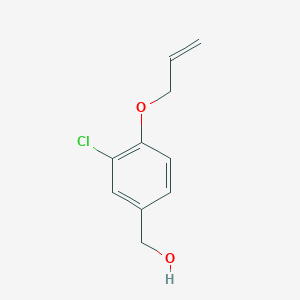

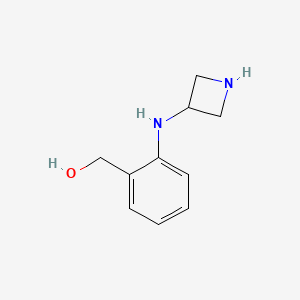
![3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol](/img/structure/B12561179.png)
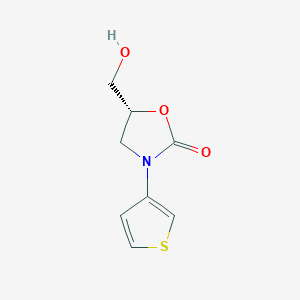
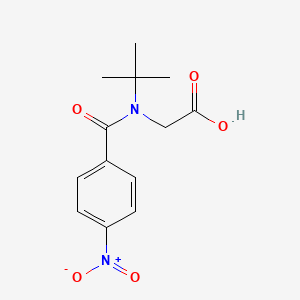
![[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid](/img/structure/B12561189.png)
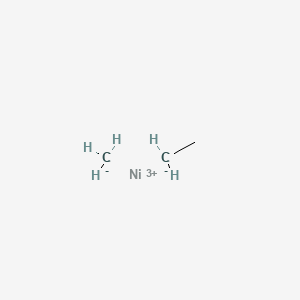
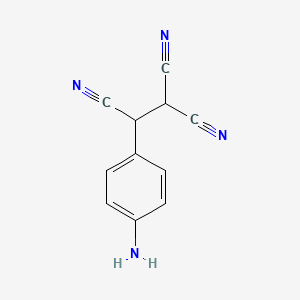
![1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12561222.png)

![4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol](/img/structure/B12561250.png)
